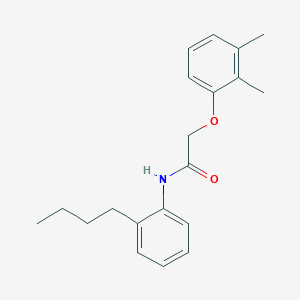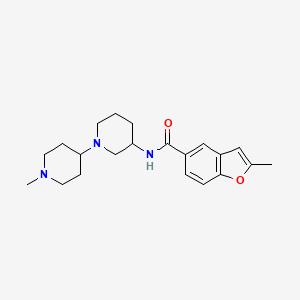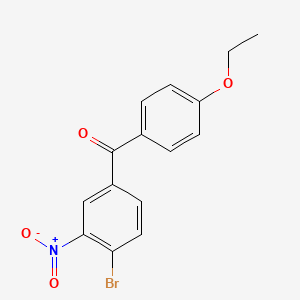![molecular formula C14H14N2O4S B5961707 methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5961707.png)
methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
The synthesis of methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-ethoxyaniline with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate can be compared with other thiazole derivatives, such as:
Methyl [2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and biological activity.
Methyl [2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate: Contains a chlorine atom, which can significantly alter its chemical properties and applications.
Methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate: The presence of a methyl group affects its solubility and reactivity compared to the ethoxy derivative.
Propriétés
IUPAC Name |
methyl (2Z)-2-[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-20-10-6-4-9(5-7-10)15-14-16-13(18)11(21-14)8-12(17)19-2/h4-8H,3H2,1-2H3,(H,15,16,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIXWKKWHNDLIW-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC(=O)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C(=O)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-CHLORO-5-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE](/img/structure/B5961626.png)
![4-bromo-N-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B5961644.png)
![1-(diethylamino)-3-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5961646.png)
![3-(2-methoxyphenyl)-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5961652.png)

![4-METHOXY-N'~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE](/img/structure/B5961666.png)

![4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5961674.png)

![1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B5961681.png)

![3-(1-azepanylcarbonyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5961694.png)
![(2E,5E)-2-(HYDROXYIMINO)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5961708.png)
![N-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)methyl]-3-(1H-imidazol-2-yl)-N-methylbenzamide trifluoroacetate](/img/structure/B5961710.png)
